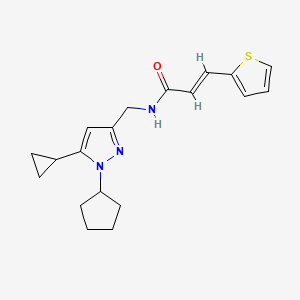
(E)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C19H23N3OS and its molecular weight is 341.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a compound with significant potential in pharmacological applications. Its unique structure, characterized by a pyrazole ring and thiophene moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C19H23N3OS, with a molecular weight of 341.47 g/mol. The compound's structure can be depicted as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H23N3OS |
| Molecular Weight | 341.47 g/mol |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may modulate inflammatory responses and exhibit anti-cancer properties.
Key Mechanisms:
- Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
- Antitumor Activity: Research indicates potential cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction.
- Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease processes.
Biological Activity Studies
Several studies have explored the biological activity of this compound:
In Vitro Studies
-
Cytotoxicity Assays:
- The compound was tested against various cancer cell lines (e.g., MCF-7, HeLa). Results indicated a significant reduction in cell viability at concentrations above 10 µM.
- Apoptosis assays showed increased annexin V staining, confirming the induction of programmed cell death.
-
Anti-inflammatory Effects:
- In LPS-stimulated macrophages, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, highlighting its anti-inflammatory potential.
In Vivo Studies
-
Tumor Models:
- In murine models of cancer, administration of the compound led to reduced tumor growth compared to control groups, suggesting systemic efficacy.
- Histological analysis revealed decreased proliferation rates in tumors treated with the compound.
-
Safety Profile:
- Toxicity assessments indicated minimal adverse effects on liver and kidney function at therapeutic doses, supporting its potential for clinical use.
Case Studies
Case Study 1: Anti-Cancer Efficacy
A study published in a peer-reviewed journal demonstrated that this compound inhibited tumor growth in xenograft models of breast cancer. The mechanism was linked to the downregulation of key survival pathways in cancer cells.
Case Study 2: Inflammation Reduction
In another study focusing on inflammatory diseases, the compound effectively reduced symptoms in an animal model of rheumatoid arthritis by inhibiting inflammatory mediators.
Eigenschaften
IUPAC Name |
(E)-N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c23-19(10-9-17-6-3-11-24-17)20-13-15-12-18(14-7-8-14)22(21-15)16-4-1-2-5-16/h3,6,9-12,14,16H,1-2,4-5,7-8,13H2,(H,20,23)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZHPCKOFUHMDG-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)C=CC3=CC=CS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)/C=C/C3=CC=CS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














